1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be found in chemical databases .Scientific Research Applications
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Ionic Liquids and Organic Ionic Plastic Crystals
- Application : These compounds are promising safer electrolytes for energy storage applications .
- Method : The synthesis and characterisation of the 1-methoxymethyl-1,1,1-trimethyl ammonium cation paired with six different anions were reported . The thermal, structural and dynamic behaviour of these materials were investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .
- Results : Of the new solid salts, [N 111,1O1 ] [FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 .
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Phase Transfer Catalyst
- Application : Methoxymethyltriphenylphosphonium chloride is used as a phase transfer catalyst and in the synthesis of taxol-A fragment . It is widely used in the synthesis of pharmaceutical product cephalotaxine, which is used as an antiviral and antitumor agent .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Electron Paramagnetic Resonance (EPR) Spectroscopy
- Application : Hyperfine splitting is utilized in EPR spectroscopy to provide information about a molecule, most often radicals .
- Method : The number and identity of nuclei can be determined, as well as the distance of a nucleus from the unpaired electron in the molecule . Hyperfine coupling is caused by the interaction between the magnetic moments arising from the spins of both the nucleus and electrons in atoms .
- Results : The spectra of EPR are derived from a change in the spin state of an electron . Without the additional energy levels arising from the interaction of the nuclear and electron magnetic moments, only one line would be observed for single electron spin systems .
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Chemical Synthesis
- Application : Methoxymethyl compounds, such as 1-(Methoxymethyl)-3-methylcyclopentane-1-carbaldehyde, are valuable assets in a wide range of chemical applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
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Chiral Separation
- Application : Chiral separation has become a crucial topic for effectively utilizing superfluous racemates synthesized by chemical means and satisfying the growing requirements for producing enantiopure chiral compounds .
- Method : The remarkably close physical and chemical properties of enantiomers present significant obstacles, making it necessary to develop novel enantioseparation methods . This review comprehensively summaries the latest developments in the main enantioseparation methods, including preparative-scale chromatography, enantioselective liquid–liquid extraction, crystallization-based methods for chiral separation, deracemization process coupling racemization and crystallization, porous material method and membrane resolution method .
- Results : The outcomes of these applications were not provided in the source .
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Environmental Contaminant
- Application : Hexa(methoxymethyl)melamine (HMMM) is an emerging contaminant in German rivers .
- Method : HMMM-containing resins are used in the production of coatings and plastics for cans, coils, and automobiles . A previous study demonstrated that this compound was associated with acute toxic effects on daphnia .
- Results : The compound occurred in 60 of 117 water samples from three river systems, with concentrations ranging between <10 and 880 ng/L .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)-4-methylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6-3-8-9(5-11-2)7(6)4-10/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKKCYDLRMCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)COC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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